Cas no 50868-49-0 (4H-Furo[2,3-h]-1-benzopyran-4-one,2,3,8,9-tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl- (9CI))

4H-Furo[2,3-h]-1-benzopyran-4-one,2,3,8,9-tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl- (9CI) structure
50868-49-0 structure
Productnaam:4H-Furo[2,3-h]-1-benzopyran-4-one,2,3,8,9-tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl- (9CI)
CAS-nummer:50868-49-0
MF:C20H20O5
MW:340.369806289673
CID:384387

4H-Furo[2,3-h]-1-benzopyran-4-one,2,3,8,9-tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Furo[2,3-h]-1-benzopyran-4-one,2,3,8,9-tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl- (9CI)
    • Ugonin D
    • 2,3,8,9-Tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl-4H-furo[2,3-h]-1-benzopyran-4-one
    • 4H-Furo[2,3-h]-1-benzopyran-4-one, 2,3,8,9-tetrahydro-5-hydroxy-2-(4-hydroxyphenyl)-8,9,9-trimethyl- (9CI)
    • Inchi: 1S/C20H20O5/c1-10-20(2,3)18-16(24-10)9-14(23)17-13(22)8-15(25-19(17)18)11-4-6-12(21)7-5-11/h4-7,9-10,15,21,23H,8H2,1-3H3
    • InChI-sleutel: KITUBOBTRYFYBY-UHFFFAOYSA-N
    • LACHT: C1(C2=CC=C(O)C=C2)OC2C3C(C)(C)C(C)OC=3C=C(O)C=2C(=O)C1

Experimentele eigenschappen

  • Dichtheid: 1.292±0.06 g/cm3(Predicted)
  • Kookpunt: 579.7±50.0 °C(Predicted)
  • pka: 7.75±0.70(Predicted)
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